

# Application Notes and Protocols: C.I. Disperse Blue 165:1 in Textile Printing

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## Compound of Interest

Compound Name: Disperse blue 165:1

Cat. No.: B8796714

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Introduction: C.I. **Disperse Blue 165:1** is a disperse dye used for coloring synthetic fibers such as polyester, nylon, and acrylic, valued for its ability to produce a bright blue color with excellent colorfastness.[1] This document provides detailed application notes and experimental protocols for the use of C.I. **Disperse Blue 165:1** in the direct printing of synthetic fabrics, with a primary focus on polyester. The methodologies outlined are intended for researchers, scientists, and professionals in textile chemistry and material science, covering fabric preparation, print paste formulation, printing procedures, and post-treatment processes.[2] It is important to note that the designation "Disperse Blue 165" can sometimes be associated with related but distinct chemical structures, such as **Disperse Blue 165:1**, which possess different CAS numbers and molecular formulas.[3] The protocols described herein are generally applicable for achieving high-quality prints with this class of dye on synthetic textiles.[2]

## Properties of C.I. Disperse Blue 165:1

A summary of the key properties of C.I. **Disperse Blue 165:1** is presented in the table below.

Property	Value
C.I. Name	Disperse Blue 165:1
CAS Number	86836-00-2
Molecular Formula	C <sub>19</sub> H <sub>19</sub> N <sub>7</sub> O <sub>5</sub> [1]
Molecular Weight	425.40 g/mol [4]
Chemical Class	Monoazo
Appearance	Dark blue powder[1]

## Quantitative Performance Data

The colorfastness of fabrics printed with Disperse Blue 165 is a critical measure of its performance. The following table summarizes typical fastness ratings on polyester fabric. The ratings for wash, perspiration, sublimation, and rubbing are based on a scale of 1 to 5, with 5 representing excellent fastness. Lightfastness is rated on a scale of 1 to 8, with 8 being the highest.[2]

Fastness Property	Rating on Polyester
Lightfastness	6
Washing Fastness	4-5
Perspiration Fastness	5
Sublimation Fastness	4
Rubbing Fastness (Dry)	4-5
Rubbing Fastness (Wet)	4

## Experimental Protocols

### Fabric Preparation

Proper preparation of the textile substrate is crucial for optimal print quality and dye fixation.

- **Scouring:** The fabric must be scoured to remove impurities, oils, and any sizing agents. This is achieved by washing the fabric in a solution containing a non-ionic detergent (e.g., 5 g/L) and soda ash (e.g., 2 g/L) at 60-80°C for 30-60 minutes.[\[2\]](#)[\[3\]](#)
- **Rinsing:** Following scouring, the fabric should be thoroughly rinsed with warm and then cold water to eliminate all scouring agents.[\[2\]](#)
- **Drying:** The fabric must be completely dried before the printing process begins.[\[2\]](#)

## Print Paste Formulation

The following is a general recipe for a printing paste. Adjustments may be required based on the specific thickener used and the desired viscosity for the printing method (e.g., screen printing).

### Print Paste Recipe

Component	Quantity (Parts per 100)	Purpose
C.I. Disperse Blue 165:1	2-4	Colorant
Dispersing Agent	1-2	Ensures uniform dye dispersion.
Wetting Agent	0.5-1	Improves paste flow and fabric wetting.
Urea (optional)	0-5	Increases dye solubility and color yield.
Acetic Acid	to pH 5-6	Provides pH control for optimal fixation. <a href="#">[2]</a>
Thickener Stock Paste	85-90	Provides the necessary viscosity for printing.

| Water | to 100 | Solvent |

Preparation Procedure:

- In a beaker, create a slurry of the **Disperse Blue 165:1** dye, dispersing agent, and a small amount of cold water.[\[2\]](#)
- Add urea (if used) and the remaining water, stirring until a smooth dispersion is achieved.[\[2\]](#)
- Slowly add this dispersion to the thickener stock paste under constant, vigorous stirring.[\[2\]](#)
- Incorporate the wetting agent and adjust the pH to 5-6 using acetic acid. Continue stirring for 15-20 minutes to ensure a completely homogenous print paste.[\[2\]](#)

## Printing and Drying

- Application: Apply the prepared print paste onto the polyester fabric using the desired method, such as flatbed or rotary screen printing.[\[2\]](#)
- Drying: After printing, the fabric must be thoroughly dried at a low temperature, typically between 80-100°C. This step is critical to prevent premature dye sublimation before fixation.[\[2\]](#)

## Fixation

Fixation is the most critical step to ensure the dye penetrates the polyester fibers, leading to good fastness properties.[\[2\]](#) Two primary methods are used:

- High-Temperature (HT) Steaming: Steam the dried, printed fabric at 170-180°C for 7-10 minutes.[\[2\]](#)
- Thermofixation (Hot Air): Treat the fabric in a hot air oven (thermosol process) at a higher temperature of 190-210°C for 1-2 minutes.[\[2\]](#)[\[5\]](#)

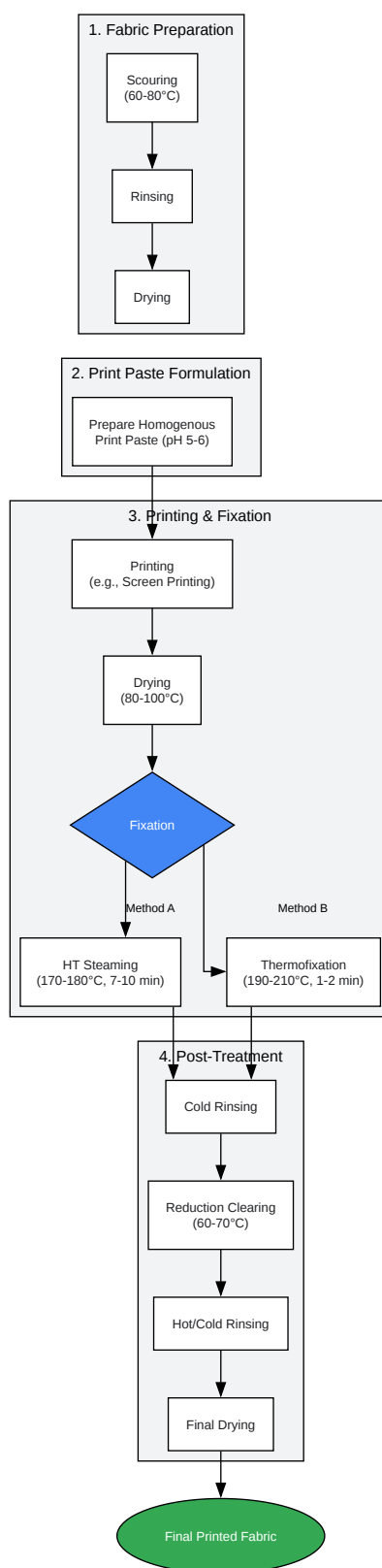
## Post-Treatment (Wash-Off)

After fixation, unfixed dye and auxiliary chemicals must be removed from the fabric surface to achieve the final shade and optimal fastness.[\[2\]](#)

- Rinsing: Rinse the fabric first in cold water to remove the thickener and other print paste auxiliaries.[\[2\]](#)

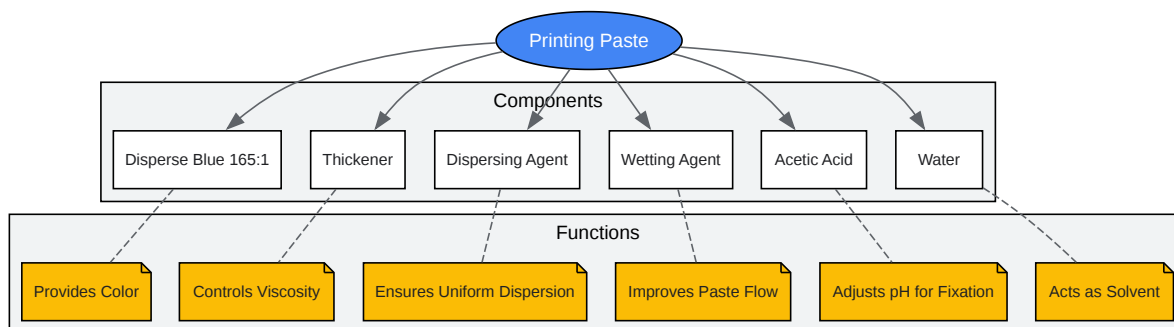
- Reduction Clearing: To improve wash fastness, a reduction clearing bath is essential. This process involves treating the fabric in a bath containing sodium hydrosulfite (e.g., 2 g/L) and sodium hydroxide (e.g., 2 g/L) at 60-70°C for 10-15 minutes.[\[2\]](#)
- Hot and Cold Rinsing: Rinse the fabric thoroughly with hot water followed by a final cold water rinse.[\[2\]](#)
- Drying: Dry the final printed fabric.[\[2\]](#)

## Visualized Workflows and Relationships



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Caption: Experimental workflow for direct printing on synthetic fabrics.



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Caption: Composition and function of a typical disperse dye printing paste.

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